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Introduction

Methyl nitrite (CH3sONO) is a volatile and highly reactive gaseous reagent that serves as a
versatile tool in modern organic synthesis. As the simplest alkyl nitrite, it is primarily utilized as
an efficient nitrosating agent, capable of introducing the nitroso (-NO) group into a variety of
organic molecules.[1] Its high reactivity allows for transformations under mild conditions,
making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals
and other fine chemicals. Key applications include the formation of oximes from active
methylene compounds, the nitrosation of amines, and its use as a precursor in radical
reactions.[1][2] Due to its hazardous nature, methyl nitrite is almost exclusively generated in
situ for immediate consumption in the reaction mixture.[3][4]

Critical Safety Precautions

Methyl nitrite is a toxic, highly flammable, and explosive gas.[5][6] Extreme caution must be
exercised at all times.

« Toxicity: Methyl nitrite is a potent cyanotic agent that can cause methemoglobinemia, a
condition that reduces the blood's ability to carry oxygen.[5] Inhalation can be moderately
toxic and high concentrations may have a narcotic effect.[5]
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o Explosion Hazard: It is a heat-sensitive explosive, and its sensitivity is increased by the
presence of metal oxides.[6] It forms explosive mixtures with air and can decompose
violently, especially if heated.[5] Containers may explode when heated.[5]

o Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6]
Wear appropriate personal protective equipment (PPE), including flame-resistant laboratory
coats, safety goggles, and gloves.[6] Ensure all glassware is properly secured and that a
blast shield is in place. The generation apparatus should be designed to handle gas
evolution and prevent pressure buildup.

Application Notes
Synthesis of a-Oximino Carbonyl Compounds (Oximes)

Methyl nitrite is a classic and effective reagent for the nitrosation of carbon acids, particularly
compounds containing an active methylene or methine group adjacent to a carbonyl or other
electron-withdrawing group. This reaction provides a direct route to a-oximino ketones, esters,
and nitriles, which are valuable synthetic intermediates.

The reaction typically proceeds by treating the carbonyl compound with methyl nitrite under
acidic conditions (e.g., in the presence of hydrogen chloride) or basic conditions.[3][4] Under
basic conditions, a carbanion is formed which then acts as a nucleophile. Under acidic
conditions, the reaction proceeds through the enol form of the carbonyl compound.

Common Substrates:
o Ketones (e.g., propiophenone, benzyl cyanide)[3][4]
e [(-Keto esters

e Malonic esters

Nitrosation of Amines and Other Nucleophiles

As a potent electrophilic nitrosating agent, methyl nitrite can be used to nitrosate primary and
secondary amines.[7] The reaction with secondary amines yields N-nitrosamines, which are
important synthetic intermediates, though often carcinogenic.[7] Primary amines typically form
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unstable diazonium intermediates that can undergo further reactions.[7] Other nucleophiles,
such as thiols, can also be nitrosated using alkyl nitrites.[8]

Industrial Intermediate

Methyl nitrite is a crucial intermediate in large-scale industrial processes. It is used in the
synthesis of dimethyl carbonate and is a key component in the coal-to-ethylene glycol process,
where it is reacted with carbon monoxide.[9]

Experimental Protocols
Protocol 1: In Situ Generation of Methyl Nitrite

Due to its instability and hazardous nature, methyl nitrite is typically prepared immediately
before or during its use in a reaction. The most common laboratory method involves the
reaction of sodium nitrite with methanol in the presence of a strong acid, such as sulfuric acid.

[3]14]

Materials:

Sodium nitrite (NaNO2)

Methanol (CH3OH)

Concentrated Sulfuric Acid (H2SOa)

Water

Ice bath

Apparatus: A two- or three-necked flask (generator flask) equipped with a dropping funnel and
a gas outlet tube. The outlet tube is directed below the surface of the reaction mixture in a
separate flask (reaction flask).

Procedure:

 In the generator flask, prepare a mixture of sodium nitrite, methanol, and water. Cool the
flask in an ice bath.[3]
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e Prepare a cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid to
water. Place this solution in the dropping funnel.[3]

o Slowly add the sulfuric acid solution dropwise to the stirred nitrite/methanol mixture in the
generator flask.[3]

o A steady stream of gaseous methyl nitrite will be produced. This gas is then bubbled
directly into the main reaction flask containing the substrate.[3]

e The rate of methyl nitrite generation can be controlled by the addition rate of the sulfuric
acid.[4]

Protocol 2: Synthesis of Isonitrosopropiophenone (an o-
Oximino Ketone)

This protocol details the nitrosation of an active methylene group in propiophenone to yield
iIsonitrosopropiophenone.[3]

Materials:

Propiophenone (3.5 moles)

e Ethyl ether (2.3 L)

e Sodium nitrite (95%, 4 moles)

e Methanol (4.5 moles)

» Concentrated Sulfuric Acid

e Hydrogen chloride gas

e 10% Sodium hydroxide solution
e |ce

Apparatus:
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A large reaction flask equipped with a mechanical stirrer, a gas inlet tube for methyl nitrite,
and a second gas inlet tube for hydrogen chloride.

A separate apparatus for the in situ generation of methyl nitrite as described in Protocol 1.

Procedure:

In the main reaction flask, dissolve propiophenone in ethyl ether.[3]

Begin stirring the solution and introduce a steady stream of hydrogen chloride gas through
one of the inlet tubes.[3]

Simultaneously, begin generating methyl nitrite gas (as per Protocol 1) and introduce it into
the reaction mixture via the second gas inlet tube.[3]

The reaction is exothermic, and the ether should begin to reflux gently. Maintain the reaction
for approximately four hours until the addition of methyl nitrite is complete.[3]

Continue stirring and passing hydrogen chloride for an additional 30 minutes.[3]
Allow the reaction mixture to stand for several hours, or preferably overnight.[3]

Workup: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution.
Combine the alkaline extracts and pour them slowly into a mixture of concentrated
hydrochloric acid and ice.[3]

Filter the resulting crystals of isonitrosopropiophenone, wash with water, and dry.[3]

Data Presentation

Table 1: Physical and Chemical Properties of Methyl
Nitrite
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Property Value Reference(s)
Molecular Formula CHsONO [10]

Molecular Weight 61.04 g/mol [10]
Appearance Colorless to yellow gas [5][10]

Boiling Point -12 °C (10.4 °F) [10][11]
Melting Point -16 °C (3 °F) [10][11]
Density 0.991 g/cm3 (at 15 °C) [10][11]

N Soluble in ethanol and ether;
Solubility ] [6][10]
moderately soluble in water
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In Situ Generation of Methyl Nitrite.
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Mechanism of Oxime Formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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